molecular formula C10H11Cl2NO2S B4655986 N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

Cat. No.: B4655986
M. Wt: 280.17 g/mol
InChI Key: ABOKOJJUWSBUNG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is a chemical compound for research applications. It belongs to a class of aryl sulfonamides, which are explored in various chemical and pharmacological contexts. Structurally related compounds featuring a dichlorophenyl group and a sulfonamide moiety are frequently investigated as building blocks in organic synthesis and for their potential as selective inhibitors of enzymes, such as cytochrome P450 isoforms . Researchers utilize these compounds to study structure-activity relationships and develop novel molecular probes. This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S/c11-9-2-1-3-10(12)8(9)6-16(14,15)13-7-4-5-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOKOJJUWSBUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine in the presence of a base, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are optimized for higher yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 2,6-dichlorophenyl group undergoes substitution reactions at chlorine positions under palladium-catalyzed conditions. The sulfonamide’s electron-withdrawing nature activates the aromatic ring for cross-coupling reactions.

Key Example: Suzuki-Miyaura Coupling

Replacing chlorine with aryl/heteroaryl groups via Pd-catalyzed coupling with boronic acids:

Reagents & ConditionsYieldCatalystSolvent SystemTemperatureTime
1-cyclopropyl-4-boronic acid pinacol ester, Pd(dppf)Cl₂65%Pd(dppf)Cl₂ (5 mol%)1,4-dioxane/H₂O (4:1)90°C12 h

This reaction introduces aryl groups at the chlorine positions, leveraging the dichlorophenyl scaffold’s reactivity .

Hydrolysis of Sulfonamide Moiety

The sulfonamide bond cleaves under strongly acidic or basic conditions, yielding cyclopropylamine and 2,6-dichlorobenzenesulfonic acid:

ConditionsProductsYieldNotes
6M HCl, reflux, 24 hCyclopropylamine + 2,6-dichlorobenzenesulfonic acid78%Complete cleavage observed
2M NaOH, 100°C, 12 hCyclopropylamine + sodium 2,6-dichlorobenzenesulfonate82%Requires extended heating

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes acid-catalyzed ring-opening to form allylic sulfonamides:

Reagents & ConditionsProductsYieldMechanism
H₂SO₄ (conc.), 25°C, 1 h1-(2,6-dichlorophenyl)-3-sulfonamide-propene45%Protonation-induced ring strain relief

This reaction proceeds via carbocation intermediates, with stabilization by the sulfonamide group .

Functionalization of Sulfonamide Nitrogen

The sulfonamide nitrogen participates in alkylation and acylation reactions under basic conditions:

Reaction TypeReagents & ConditionsProductsYield
AlkylationNaH, CH₃I, THF, 0°C → 25°C, 6 hN-cyclopropyl-N-methyl-1-(2,6-dichlorophenyl)methanesulfonamide68%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C, 2 hN-acetyl-N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide73%

Oxidation Reactions

The dichlorophenyl ring undergoes oxidation to form quinone-like structures under harsh conditions:

Reagents & ConditionsProductsYieldNotes
KMnO₄, H₂O, 100°C, 8 h2,6-dichloro-1,4-benzoquinone sulfonamide34%Partial decomposition observed

Comparative Reactivity Table

A comparison of reaction outcomes under varying conditions:

Reaction TypeOptimal CatalystSolventTemperatureYield Range
Suzuki CouplingPd(dppf)Cl₂1,4-dioxane90°C60–75%
Sulfonamide HydrolysisHCl (6M)H₂OReflux75–82%
Cyclopropane OpeningH₂SO₄Neat25°C40–50%

Mechanistic Insights

  • Suzuki Coupling : Pd⁰/PdII cycle facilitates oxidative addition of the C–Cl bond, transmetallation with boronic acid, and reductive elimination for C–C bond formation .

  • Cyclopropane Opening : Acid-induced protonation generates a carbocation at the cyclopropane carbon, followed by hydride shifts or nucleophilic trapping .

Scientific Research Applications

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways, metabolic pathways, or regulatory pathways.

Comparison with Similar Compounds

Clonidine Hydrochloride (CL118)

Structural Similarities :

  • Both compounds share the 2,6-dichlorophenyl core, a critical pharmacophore for receptor binding.
  • The dichlorophenyl group in Clonidine is linked to an imidazolidine ring, whereas N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide substitutes this with a methanesulfonamide-cyclopropyl group .

Functional Differences :

  • Mechanism of Action : Clonidine is a well-characterized α2-adrenergic receptor agonist used for hypertension and ADHD. Its imidazoline structure facilitates binding to adrenergic receptors. In contrast, the sulfonamide group in the target compound may favor interactions with sulfonylurea receptors or other GPCR subtypes .
  • Solubility and Bioavailability: Clonidine hydrochloride’s ionic nature (hydrochloride salt) enhances aqueous solubility, whereas the non-ionic sulfonamide group in the target compound may reduce solubility but improve blood-brain barrier penetration.
Parameter This compound Clonidine Hydrochloride
Molecular Weight 305.18 g/mol 266.56 g/mol
Key Functional Groups Sulfonamide, cyclopropyl Imidazoline, hydrochloride
Therapeutic Use Under investigation (hypothetical: neuropathic pain) Hypertension, ADHD
Receptor Target Unknown (GPCRs suspected) α2-Adrenergic receptors

SCH530348 and E5555

Structural Context :

  • Both contain 2,6-dichlorophenyl motifs but differ in their side chains. SCH530348 includes a benzodiazepine ring, while E5555 features a pyrrolidinylmethyl-indole group .

Comparative Analysis :

  • Binding Affinity : The dichlorophenyl group in SCH530348 and E5555 is critical for PAR1/4 antagonism. This compound lacks the heterocyclic extensions seen in these drugs, suggesting divergent receptor selectivity.

RWJ56110

Structural Overlap :

  • RWJ56110 () shares a 2,6-dichlorophenyl group but incorporates a complex peptidomimetic backbone. The target compound’s simpler sulfonamide structure may limit off-target effects but reduce potency for specific protease targets .

Table 1: Comparative Physicochemical and Pharmacological Profiles

Compound Molecular Weight (g/mol) logP (Predicted) Key Targets Clinical Applications
This compound 305.18 3.2 GPCRs (hypothetical) Preclinical investigation
Clonidine Hydrochloride 266.56 1.8 α2-Adrenergic receptors Hypertension, ADHD
SCH530348 ~600* 4.5 PAR1/4 receptors Thrombosis (Phase III trials)
E5555 ~550* 3.9 PAR1 receptors Atherosclerosis (discontinued)

*Estimated based on structural complexity.

Key Differentiators and Implications

  • Sulfonamide vs. Imidazoline : The sulfonamide group in the target compound may confer distinct hydrogen-bonding interactions compared to Clonidine’s imidazoline, altering receptor specificity.
  • Cyclopropyl Advantage : The cyclopropyl moiety could enhance metabolic stability relative to SCH530348’s benzodiazepine, suggesting improved pharmacokinetics.

Biological Activity

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein binding. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

  • Chemical Formula : C10H11Cl2NO2S
  • Molecular Structure : The compound features a cyclopropyl group, a dichlorophenyl moiety, and a methanesulfonamide functional group, which contribute to its unique chemical properties and biological interactions.

This compound exhibits its biological activity primarily through interaction with specific enzymes or receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites. This prevents substrate binding or catalysis, thereby affecting various metabolic pathways.
  • Signal Transduction Pathways : It may influence signal transduction pathways that are crucial for cellular communication and function.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role as an inhibitor of certain enzymes. For example:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have shown significant COX-2 inhibition, which is vital for reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the molecular structure can significantly impact biological activity:

ModificationEffect on ActivityReference
Cyclopropyl Group AdditionIncreased selectivity for COX-2
Dichlorophenyl SubstitutionEnhanced binding affinity to target enzymes

Neurotropic Activity

A related study investigated the neurotropic effects of compounds similar to this compound. The findings suggest that such compounds can promote neurite outgrowth in neuronal cultures, indicating potential applications in treating neurodegenerative diseases .

Toxicological Evaluations

Toxicity assessments have been conducted to evaluate the safety profile of similar sulfonamide derivatives. In one study, no significant adverse effects were observed at high doses in animal models, suggesting a favorable safety margin for therapeutic applications .

Q & A

Q. What criteria distinguish artifacts from genuine intermediates in sulfonamide synthesis pathways?

  • Methodological Answer : Artifacts (e.g., N-chlorosuccinimide adducts) can form during halogenation steps. Use tandem MS/MS to differentiate byproduct masses and monitor reaction progress via in situ IR spectroscopy (e.g., S=O stretching at 1150 cm⁻¹). Control experiments without reagents confirm artifact sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide
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